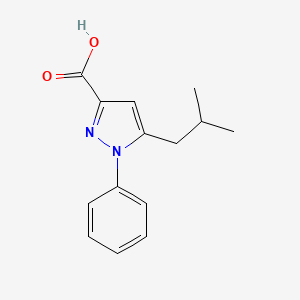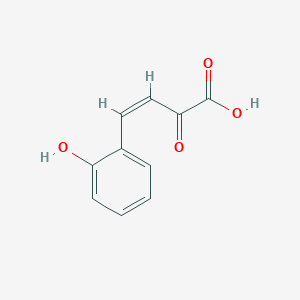
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate
Übersicht
Beschreibung
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and a chlorophenoxy group attached to a benzene ring
Wirkmechanismus
Target of Action
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate is a derivative of phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these compounds are broad-leaf plants, where they induce rapid, uncontrolled growth .
Mode of Action
The compound interacts with its targets by mimicking the auxin growth hormone, leading to rapid and uncontrolled growth . This “growing to death” phenomenon is what makes it effective as a herbicide .
Biochemical Pathways
The affected biochemical pathways primarily involve the disruption of normal plant growth processes. Exposure to the compound can lead to a decrease in chlorophyll content and an increase in soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s lipophilicity, ionization constant, solubility, and permeability are factors that can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It also induces oxidative stress in plants .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s effectiveness can be reduced due to drift during application, which can be damaging to non-target plants . Additionally, the compound’s stability can be affected by various environmental stressors .
Biochemische Analyse
Biochemical Properties
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate plays a significant role in biochemical reactions, particularly as a plant growth regulator. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of plant hormones, such as auxins. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in hormone levels and subsequent physiological responses in plants .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In plant cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes related to stress responses and growth regulation. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression. For instance, the compound may inhibit the activity of enzymes involved in the synthesis of plant hormones, thereby reducing hormone levels and affecting plant growth .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting growth or enhancing stress tolerance. At high doses, it can exhibit toxic or adverse effects, including inhibition of growth, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to hormone metabolism and stress responses. It interacts with enzymes and cofactors that regulate the synthesis and degradation of plant hormones, such as auxins and gibberellins. These interactions can affect metabolic flux and alter the levels of key metabolites, leading to changes in physiological processes and stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can influence its activity and effectiveness in regulating physiological processes .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the chloroplasts to affect photosynthesis and other metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate typically involves the esterification of 4-(4-chlorophenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-(4-chlorophenoxy)-3-aminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-chlorophenoxy)-3-nitrobenzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
Mecoprop: A chlorophenoxy herbicide with similar chemical properties.
Uniqueness
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate is unique due to the presence of both a nitro group and a chlorophenoxy group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenoxy)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPZVIKUJORGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)






![[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B3124618.png)

![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)
![4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124625.png)
![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124626.png)
![(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine](/img/structure/B3124633.png)
![6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3124637.png)
